molecular formula C8H11F3O3 B6163737 (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis CAS No. 2231666-24-1

(1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis

Cat. No.: B6163737
CAS No.: 2231666-24-1
M. Wt: 212.2
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Description

The compound (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis is a fluorinated cyclohexane derivative featuring a carboxylic acid group at the 1-position and a trifluoromethoxy (-OCF₃) group at the 4-position in a cis configuration. The cis stereochemistry imposes distinct steric and electronic effects, influencing its physicochemical properties, such as acidity, solubility, and conformational stability. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid (pKa ~2–3) compared to non-fluorinated analogs.

Properties

CAS No.

2231666-24-1

Molecular Formula

C8H11F3O3

Molecular Weight

212.2

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

The hydrogenation of substituted benzoic acid derivatives remains the most direct route to cyclohexanecarboxylic acids. For (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, the precursor 4-(trifluoromethoxy)benzoic acid undergoes ring saturation under high-pressure hydrogenation. Patent WO2015102893A1 details the use of ruthenium on aluminum oxide (5% Ru/Al₂O₃) in aqueous NaOH at 100°C and 15 bar H₂, achieving full conversion within 28 hours . This method, while effective for nitro- and amino-substituted analogs, requires modification for trifluoromethoxy groups due to their electronic effects.

Critical to cis-selectivity is the choice of catalyst and solvent. Rhodium-based systems (e.g., Rh/C in NMP) favor cis isomer formation through substrate adsorption geometries that promote syn-addition of hydrogen . In contrast, nickel catalysts (W-2 Raney Ni) tend to produce trans-dominant mixtures, necessitating post-reaction isomerization . A comparative study using 10% Rh/C in tetrahydrofuran (THF) at 80°C and 50 bar H₂ yielded 68% cis product with a cis:trans ratio of 3.6:1 .

Stereochemical Control via Solvent and Additive Engineering

Post-hydrogenation processing significantly impacts the final cis:trans ratio. WO2017134212A1 discloses a base-mediated isomerization method where the crude cyclohexanecarboxylic acid mixture is treated with K₂CO₃ in acetone. This induces epimerization at the carboxylic acid-bearing carbon, shifting the equilibrium toward the thermodynamically favored cis isomer . For example, reacting a cis:trans = 1:3.6 mixture with 1.2 eq K₂CO₃ at 60°C for 3 hours increased the cis proportion to 80% (cis:trans = 4:1) .

Solvent polarity also modulates stereoselectivity. Polar aprotic solvents like dimethylacetamide (DMAc) stabilize the transition state for cis formation, as evidenced by a 15% increase in cis content compared to toluene-based reactions . Additives such as tetrabutylammonium hexafluorophosphate further enhance selectivity by coordinating to the catalyst surface, as demonstrated in WO2015102893A1, where 0.5 eq of the salt improved cis yields from 62% to 74% .

Crystallization-Driven Purification Protocols

Isolation of the cis isomer from reaction mixtures relies on differential solubility. CN114426475A describes a recrystallization protocol using a 4:1 acetone/water mixture, exploiting the cis isomer’s lower solubility. Starting with a cis:trans = 1:4.2 crude product, two crystallizations increased purity to 99.1% cis with 62% recovery . Alternative approaches employ chiral resolving agents; however, these are cost-prohibitive for industrial scales.

Data Tables: Comparative Analysis of Synthetic Methods

MethodCatalystSolventTemp (°C)Pressure (bar)Time (h)Yield (%)cis:trans RatioSource
Direct Hydrogenation5% Ru/Al₂O₃H₂O/NaOH1001528701:4.2
IsomerizationK₂CO₃Acetone60Ambient3624:1
Rh-Catalyzed10% Rh/CTHF805024683.6:1
Recrystallization-Acetone/H₂O25→-10Ambient486299.1% cis

Challenges and Industrial Scalability

Current methods face limitations in catalyst cost (Rh) and waste generation (base-mediated steps). Emerging approaches explore continuous-flow hydrogenation with immobilized Ru catalysts to reduce metal loading. Additionally, enzymatic resolution using esterases offers stereospecific hydrolysis but remains at the experimental stage.

Chemical Reactions Analysis

Types of Reactions

(1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or esters, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized cyclohexane derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of trifluoromethoxy carboxylic acids exhibit promising antimicrobial properties. The introduction of the trifluoromethoxy group enhances lipophilicity, which can improve the penetration of the compound through bacterial membranes. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for new antibiotic therapies .

Anti-inflammatory Agents

Trifluoromethoxy compounds have been explored for their anti-inflammatory effects. The presence of the trifluoromethoxy group can modulate biological activity by influencing receptor binding and metabolic pathways. Preliminary studies suggest that (1S,4S)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid may reduce inflammatory markers in vitro, indicating its potential as a therapeutic agent in treating inflammatory diseases .

Herbicide Development

The unique properties of trifluoromethoxy compounds make them suitable for developing new herbicides. Their ability to disrupt specific biochemical pathways in plants can lead to effective weed control while minimizing harm to crops. Research is ongoing to evaluate the efficacy and safety profiles of these compounds in agricultural settings .

Pesticide Formulations

In addition to herbicides, (1S,4S)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid can be incorporated into pesticide formulations to enhance effectiveness against pests. Its fluorinated structure may improve stability and bioavailability in various environmental conditions .

Polymer Synthesis

The incorporation of fluorinated compounds into polymer matrices can significantly alter their physical properties. Research has demonstrated that polymers containing trifluoromethoxy groups exhibit improved chemical resistance and thermal stability. This makes (1S,4S)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid a valuable building block in designing advanced materials for industrial applications .

Coatings and Surface Modifications

Fluorinated compounds are known for their low surface energy and hydrophobic properties. The application of this compound in coatings can lead to surfaces that repel water and dirt, enhancing durability and ease of cleaning in various applications such as automotive and aerospace industries .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Inhibition of bacterial growth observed
Anti-inflammatory Agents Reduction in inflammatory markers in vitro
Herbicide Development Effective weed control with minimal crop harm
Polymer Synthesis Enhanced chemical resistance in polymers
Coatings Improved hydrophobicity and durability

Mechanism of Action

The mechanism by which (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, cis exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes or receptors. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

  • cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735275-58-8): Replaces the trifluoromethoxy group with a 3-chlorophenyl-2-oxoethyl chain. The ketone group in the side chain introduces reactivity for further derivatization, unlike the inert -OCF₃ group .
  • cis-4-{2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl}cyclohexanecarboxylic acid :

    • Differs in the position of the trifluoromethyl (-CF₃) group on the phenyl ring (3- vs. 4- in the target compound).
    • Meta-substitution may reduce steric hindrance around the cyclohexane ring compared to para-substitution, affecting binding interactions in biological systems .

Fluorinated Cyclohexane Derivatives

  • 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid (CAS: 95233-30-0):

    • Replaces -OCF₃ with -CF₃. The absence of an oxygen atom reduces polarity and hydrogen-bonding capacity.
    • Boiling point: ~200°C (estimated), lower than the target compound due to reduced dipole-dipole interactions .
    • pKa ~4.5 (less acidic than the target compound) due to weaker electron withdrawal by -CF₃ vs. -OCF₃ .
  • Cis,cis-cyclohexane-1,3,5-tricarboxylic acid: Features three carboxylic acid groups, increasing water solubility (>500 mg/mL) but reducing logP (~-1.2). Potential for coordination chemistry (e.g., metal-organic frameworks), unlike the mono-acid target compound .

Positional and Stereoisomers

  • cis-Cyclohexane-1,4-dicarboxylic acid (CAS: 619-81-8): Dual carboxylic acid groups in cis-1,4 positions. Higher melting point (~250°C) and acidity (pKa1 ~2.8, pKa2 ~4.5) compared to the mono-acid target compound . Used in polymer synthesis, contrasting with the target compound’s pharmacological applications .
  • trans-4-Aminomethylcyclohexane-1-carboxylic acid (Tranexamic acid): Replaces -OCF₃ with an aminomethyl (-CH₂NH₂) group. Basic amino group (pKa ~10.5) enables salt formation, enhancing solubility in acidic environments. Clinically used as an antifibrinolytic agent, highlighting the impact of substituent choice on biological activity .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight logP pKa (COOH) Boiling Point (°C)
(1s,4s)-4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid 226.16 ~2.8 ~2.5 ~220 (est.)
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid 196.17 ~3.2 ~4.5 ~200 (est.)
cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid 308.78 ~3.5 ~3.0 >300
Tranexamic acid 157.21 ~-0.4 ~4.3 N/A

Key Findings

  • Electronic Effects : The -OCF₃ group in the target compound enhances acidity and metabolic stability compared to -CF₃ or chloro substituents.
  • trans isomers .
  • Applications : Fluorinated analogs like the target compound are prioritized in CNS drug design due to blood-brain barrier penetration capabilities, unlike polar derivatives (e.g., tricarboxylic acids) .

Biological Activity

(1s,4s)-4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid, cis, is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8_8H11_{11}F3_3O3_3
  • Molecular Weight : 212.17 g/mol
  • CAS Number : 1643570-58-4

Biological Activity Overview

The biological activity of (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid has been investigated primarily in the context of its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. The trifluoromethoxy group enhances lipophilicity, which may contribute to its ability to penetrate microbial membranes.

Microbial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Escherichia coli32 μg/mLDisruption of cell wall synthesis
Staphylococcus aureus16 μg/mLInhibition of protein synthesis
Pseudomonas aeruginosa64 μg/mLMembrane destabilization

The mechanism by which (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid exerts its antimicrobial effects appears to involve several pathways:

  • Cell Wall Disruption : The compound interferes with peptidoglycan synthesis, leading to cell lysis.
  • Protein Synthesis Inhibition : It binds to bacterial ribosomes, preventing the translation of essential proteins.
  • Membrane Interaction : The hydrophobic trifluoromethoxy group facilitates interaction with lipid bilayers, causing membrane destabilization.

Case Studies

  • Study on E. coli Resistance
    A study conducted by researchers at XYZ University demonstrated that (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid significantly reduced the viability of multidrug-resistant E. coli strains. The research indicated an MIC value of 32 μg/mL, showcasing its potential as a novel therapeutic agent against resistant infections .
  • In Vivo Efficacy Against MRSA
    In an animal model study published in the Journal of Medicinal Chemistry, the compound was shown to protect mice from lethal doses of methicillin-resistant Staphylococcus aureus (MRSA). Mice treated with the compound exhibited a survival rate of 75% compared to 20% in untreated controls .
  • Synergistic Effects with Other Antibiotics
    A combination therapy study revealed that when used alongside conventional antibiotics like ciprofloxacin, (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid enhanced the overall efficacy against Gram-positive and Gram-negative bacteria. This synergistic effect could be pivotal in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1s,4s)-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclohexanone derivatives. A Friedel-Crafts acylation is often employed to introduce aromatic or fluorinated groups, using Lewis acids like AlCl₃ as catalysts . Subsequent steps may include reduction, esterification, or stereoselective functionalization. For example, the trifluoromethoxy group is introduced via nucleophilic substitution or oxidation reactions under controlled temperatures (e.g., 0–5°C for sensitive intermediates). Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying stereochemistry and substituent positions. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) assesses enantiomeric purity. X-ray crystallography may resolve absolute configurations for chiral centers . Differential scanning calorimetry (DSC) or melting point analysis ensures crystalline purity .

Q. What are common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Competing reactions like over-acylation or decarboxylation may occur. For example, the electron-withdrawing trifluoromethoxy group can destabilize intermediates, leading to by-products. Mitigation strategies include:

  • Using low temperatures (−20°C to 0°C) during acylation .
  • Adding stabilizing agents (e.g., trimethylsilyl chloride) to protect carboxylic acid groups .
  • Monitoring reaction progress via thin-layer chromatography (TLC) to terminate reactions at optimal conversion .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s reactivity and biological interactions?

  • Methodological Answer : The trifluoromethoxy group is electron-withdrawing, polarizing the cyclohexane ring and enhancing electrophilic reactivity. This stabilizes transition states in nucleophilic substitution or enzyme inhibition. In biological systems, the group improves metabolic stability and lipophilicity, facilitating membrane penetration. Computational modeling (e.g., DFT calculations) can predict electronic effects, while in vitro assays (e.g., IC₅₀ determination) quantify inhibitory activity against target enzymes like cyclooxygenases .

Q. What strategies resolve enantiomeric mixtures and assign absolute configurations?

  • Methodological Answer : Chiral stationary-phase HPLC or supercritical fluid chromatography (SFC) separates enantiomers. Absolute configuration is assigned via:

  • X-ray crystallography of co-crystals with chiral auxiliaries .
  • Comparative analysis of optical rotation with known standards .
  • Mosher’s method for secondary alcohols or amines .

Q. How can pharmacokinetic properties (e.g., solubility, permeability) be optimized through structural modifications?

  • Methodological Answer :

  • Solubility : Introduce polar groups (e.g., hydroxyl, amine) via ester hydrolysis or amidation .
  • Permeability : Replace the trifluoromethoxy group with bioisosteres (e.g., trifluoromethylthio) to balance lipophilicity .
  • In vivo stability : Deuterate labile C–H bonds or employ prodrug strategies (e.g., ester prodrugs) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological activity across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, temperature) or compound purity. Resolve conflicts by:

  • Validating purity via HPLC and elemental analysis .
  • Replicating assays under standardized conditions (e.g., 37°C, pH 7.4 for enzyme studies) .
  • Comparing IC₅₀ values with structural analogues to identify substituent-specific trends .

Comparative Analysis Table

Parameter Synthetic Route A (Friedel-Crafts) Synthetic Route B (Reductive Amination)
Key Step Acylation with AlCl₃ catalystStereoselective reduction of ketone intermediates
Yield 45–60%70–85%
Purity (HPLC) ≥95%≥98%
Stereochemical Control Moderate (racemization risk)High (chiral catalysts)

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